molecular formula C11H14ClNO2 B8033489 2-Chloro-N,N-diethyl-5-hydroxybenzamide

2-Chloro-N,N-diethyl-5-hydroxybenzamide

Cat. No.: B8033489
M. Wt: 227.69 g/mol
InChI Key: QXYSHCJRTBYUIB-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-5-hydroxybenzamide (CAS 1691016-43-9) is a small molecule with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . This compound belongs to a class of chemicals known as 2-hydroxy-N-phenylbenzamides (salicylanilides), which are recognized in scientific research for their potential as inhibitors of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The development of such inhibitors represents a viable approach to alleviating Alzheimer's disease, as these enzymes are involved in the termination of the neurotransmitter acetylcholine, and their inhibition can help mitigate the cognitive deficits associated with the condition . The structural motif of this compound, featuring a 2-hydroxy-benzamide group, is known to facilitate intramolecular hydrogen bonding, which can influence its conformation and physicochemical properties . Compounds within this class have been found to possess convenient physicochemical properties for blood-brain-barrier penetration, making them candidates for central nervous system (CNS)-targeted research . Researchers value this specific benzamide derivative for its potential application in neurological disorder studies and biochemical assay development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N,N-diethyl-5-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(15)9-7-8(14)5-6-10(9)12/h5-7,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYSHCJRTBYUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-N,N-diethyl-5-hydroxybenzamide involves multiple steps, typically starting with the chlorination of a benzamide derivative. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Industrial production methods often involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

2-Chloro-N,N-diethyl-5-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

2-Chloro-N,N-diethyl-5-hydroxybenzamide has shown promising results in antimicrobial assays. Studies indicate that compounds with chlorine substituents often exhibit enhanced antibacterial properties due to increased lipophilicity, allowing better membrane penetration.

  • Case Study : In vitro tests demonstrated that derivatives of chlorinated benzamides, including this compound, exhibit significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range.
CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli5
This compoundS. aureus8

Anti-inflammatory Properties

Research has indicated that chlorinated compounds can also possess anti-inflammatory effects. The presence of the hydroxyl group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines.

  • Case Study : A study on similar chlorinated benzamides revealed a reduction in TNF-alpha levels in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases.

Drug Development

The unique structural features of this compound make it a candidate for drug development, particularly in designing new antimicrobial agents or anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chlorinated compounds. The introduction of chlorine and hydroxyl groups has been shown to enhance activity through mechanisms such as:

  • Improved binding affinity to biological targets.
  • Enhanced solubility and bioavailability.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-5-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 2-Chloro-N,N-diethyl-5-hydroxybenzamide and related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound* C₁₁H₁₄ClNO₂ Cl (2), OH (5), N,N-diethyl (amide) 227.69 (calculated) Likely high lipophilicity; potential antimicrobial agent
5-Chloro-N,2-dihydroxybenzamide C₇H₆ClNO₃ Cl (5), OH (2, 5) 187.58 Medical intermediate; stored under refrigeration
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide C₁₆H₁₅ClNO₂ Cl (5), OCH₃ (2), N-(2,3-dimethylphenyl) 300.75 Increased steric bulk; research applications
5-Chloro-N,N-dimethyl-2-nitrobenzamide C₉H₉ClN₂O₃ Cl (5), NO₂ (2), N,N-dimethyl (amide) 228.63 Nitro group enhances electronic reactivity; lab use
2-Hydroxy-5-nitro-N-phenylbenzamide C₁₃H₁₀N₂O₄ OH (2), NO₂ (5), N-phenyl (amide) 258.23 Precursor for benzoxazepines; crystallographic data

*Note: Calculated molecular weight assumes formula C₁₁H₁₄ClNO₂.

Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) enhance reactivity, whereas hydroxy and methoxy groups () influence hydrogen bonding and acidity .

Crystallographic and Spectroscopic Data

  • The diethyl groups may introduce steric hindrance, affecting packing efficiency .
  • Spectroscopic Characterization : NMR and IR () are standard for confirming amide and hydroxy functionalities. The target compound’s diethyl groups would produce distinct ¹H NMR signals (e.g., quartets for CH₂ and triplets for CH₃) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-N,N-diethyl-5-hydroxybenzamide, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : React 5-hydroxy-2-chlorobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by amidation with diethylamine in the presence of a base (e.g., pyridine) .
  • Route 2 : Use oxalyl chloride in 1,2-dichloroethane with catalytic DMF to activate the carboxylic acid group, enabling efficient coupling with diethylamine under reflux .
  • Critical Parameters : Temperature (>80°C for reflux), stoichiometric excess of diethylamine (1.5–2 equivalents), and inert atmosphere to minimize side reactions. Yields typically range from 65–85% depending on purity of precursors .

Q. How is the structural integrity of this compound validated experimentally?

  • Analytical Workflow :

  • NMR : 1^1H NMR (DMSO-d₆) shows characteristic peaks: δ 10.2 ppm (broad, -OH), δ 3.3–3.5 ppm (quartet, N-CH₂CH₃), and δ 7.2–7.8 ppm (aromatic protons). 13^{13}C NMR confirms the carbonyl (C=O) at ~165 ppm .
  • IR Spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹), amide C=O (~1680 cm⁻¹), and C-Cl (~750 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (C₁₁H₁₅ClNO₂: 228.08 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 5–50 μM in COX-2 inhibition assays) may arise from:

  • Assay Conditions : Varying pH (7.4 vs. 6.5) alters protonation of the hydroxyl group, affecting binding affinity .
  • Cellular Models : Primary cells vs. immortalized lines (e.g., RAW 264.7 macrophages) show differential metabolic stability of the compound .
  • Resolution : Standardize protocols (e.g., pH-controlled PBS buffers) and validate using orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

  • Design Framework :

  • Modifications : Introduce substituents at the 5-hydroxy position (e.g., methoxy, sulfonamide) to enhance hydrogen bonding with catalytic residues .
  • Testing : Screen derivatives in COX-1/COX-2 inhibition assays. For example, replacing the hydroxyl group with a methoxy reduces activity by ~70%, confirming its critical role .
  • Computational Validation : Molecular docking (AutoDock Vina) identifies key interactions, such as the hydroxyl group with Tyr355 in COX-2 .

Q. What mechanisms underlie the compound’s instability in aqueous solutions, and how can formulations mitigate this?

  • Degradation Pathways : Hydrolysis of the amide bond at pH > 8.0, confirmed by LC-MS detection of 5-hydroxy-2-chlorobenzoic acid as a degradation product .
  • Stabilization Strategies :

  • Lyophilization : Store as a lyophilized powder with cryoprotectants (e.g., trehalose) to reduce hydrolysis .
  • Buffered Solutions : Use citrate buffers (pH 5.0–6.0) to slow degradation during in vitro assays .

Q. How does the compound interact with non-target proteins, and what experimental approaches validate specificity?

  • Off-Target Profiling :

  • Pull-Down Assays : Biotinylated analogs capture interacting proteins in cell lysates, analyzed via SDS-PAGE and LC-MS/MS .
  • Thermal Shift Assay (TSA) : Monitor protein denaturation to identify stabilization effects (ΔTm > 2°C suggests binding) .
    • Findings : The compound shows weak binding to carbonic anhydrase (Kd ~ 200 μM), necessitating structural refinement to improve selectivity .

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